![molecular formula C16H26O3S B14363713 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene CAS No. 90183-71-4](/img/structure/B14363713.png)
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene is an organic compound characterized by its unique structure, which includes an ethanesulfonyl group, a propoxy linkage, and a substituted benzene ring
Méthodes De Préparation
The synthesis of 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methylbutan-2-yl)phenol and 3-bromopropyl ethanesulfonate.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Applications De Recherche Scientifique
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth and differentiation, by altering the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: The presence of the ethanesulfonyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90183-71-4 |
|---|---|
Formule moléculaire |
C16H26O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(3-ethylsulfonylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26O3S/c1-5-16(3,4)14-8-10-15(11-9-14)19-12-7-13-20(17,18)6-2/h8-11H,5-7,12-13H2,1-4H3 |
Clé InChI |
LXOLEEUIFMWQJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



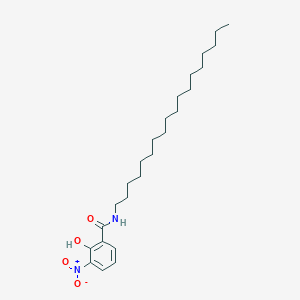



![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
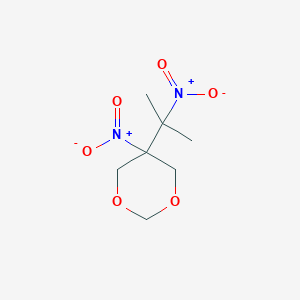
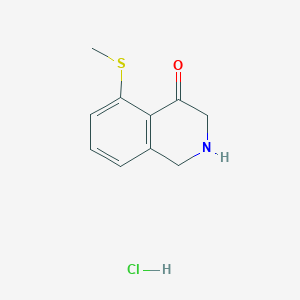
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
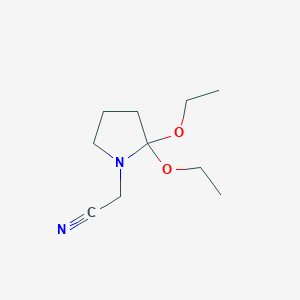

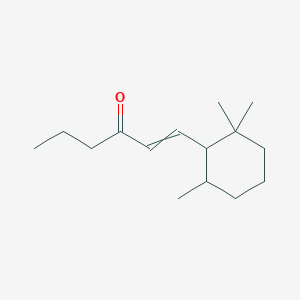
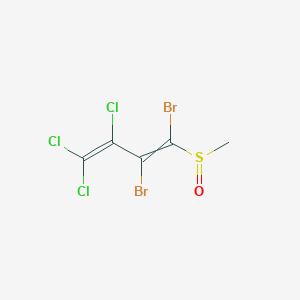
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
